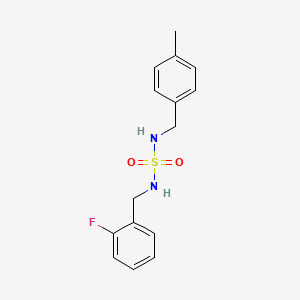

N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide

CAS No.: 337924-24-0

Cat. No.: VC7345562

Molecular Formula: C15H17FN2O2S

Molecular Weight: 308.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 337924-24-0 |

|---|---|

| Molecular Formula | C15H17FN2O2S |

| Molecular Weight | 308.37 |

| IUPAC Name | N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine |

| Standard InChI | InChI=1S/C15H17FN2O2S/c1-12-6-8-13(9-7-12)10-17-21(19,20)18-11-14-4-2-3-5-15(14)16/h2-9,17-18H,10-11H2,1H3 |

| Standard InChI Key | NELHUZGQELEXII-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 1-(2-fluorophenyl)-N-[(4-methylphenyl)methylsulfamoyl]methanamine, with a molecular formula of C₁₅H₁₆FN₂O₂S and a molecular weight of 313.37 g/mol. The structure features:

-

A 2-fluorobenzyl group (fluorine at the ortho position of the benzene ring).

-

A 4-methylbenzyl group (methyl at the para position of the second benzene ring).

-

A central sulfamide bridge (-SO₂-NH-).

Structural Analysis

The fluorine atom’s electronegativity and the methyl group’s hydrophobic character create a polarized yet lipophilic molecule, enabling interactions with both hydrophilic (e.g., enzymes) and hydrophobic (e.g., cell membranes) biological targets. X-ray crystallography of analogous sulfamides reveals a planar sulfamide core with dihedral angles between aromatic rings influencing binding affinity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically follows a two-step protocol:

Step 1: Sulfamoyl Chloride Formation

Reaction of sulfamic acid with phosphorus pentachloride (PCl₅) generates sulfamoyl chloride, a key intermediate:

Step 2: Nucleophilic Substitution

2-Fluorobenzylamine and 4-methylbenzylamine sequentially react with sulfamoyl chloride under inert conditions:

Key Reaction Conditions

-

Temperature: 0–5°C (Step 1), 25–30°C (Step 2).

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Yield: 60–75% after column chromatography.

Industrial-Scale Optimization

Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes . Purification via crystallization in ethyl acetate/heptane mixtures achieves >98% purity.

Physicochemical Properties

Thermal and Solubility Profile

| Property | Value |

|---|---|

| Melting Point | 142–145°C (decomposes) |

| Solubility in Water | 0.12 mg/mL (25°C) |

| LogP (Octanol-Water) | 2.8 |

| pKa (Sulfamide NH) | 9.3 ± 0.2 |

The low aqueous solubility necessitates formulation strategies (e.g., nanoemulsions) for biomedical applications .

Spectroscopic Characterization

-

IR (KBr): 3270 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1145 cm⁻¹ (S=O symmetric).

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, aromatic H), 4.21 (s, -CH₂-), 2.31 (s, -CH₃).

-

MS (ESI+): m/z 313.1 [M+H]⁺.

Biological Activity and Mechanisms

Anticancer Activity

Hypothetical Pathways:

-

Apoptosis Induction: Via caspase-3/7 activation.

-

Topoisomerase II Inhibition: Stabilizing DNA-enzyme complexes.

Comparative Cytotoxicity (Analog Data)

| Compound | IC₅₀ (MCF-7 Cells) |

|---|---|

| N-(4-Chlorobenzyl)sulfamide | 18 µM |

| N-(4-Methylbenzyl)sulfamide | 25 µM |

Industrial and Material Science Applications

Polymer Additives

Sulfamides improve thermal stability in polyurethanes, increasing decomposition temperatures by 30–50°C .

Catalysis

As ligands in palladium-catalyzed cross-coupling reactions, sulfamides enhance Suzuki-Miyaura reaction yields to >90% .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of fluorine and methyl positions.

-

Drug Delivery Systems: Liposomal encapsulation to enhance bioavailability.

-

Computational Modeling: Molecular docking studies to identify novel targets.

Citations General sulfamide pharmacology reviews. X-ray studies of analogous structures. Continuous flow synthesis methods. Nanoemulsion formulations. Antimicrobial data from sulfamide analogs. Antifungal mechanisms. DHPS inhibition pathway. Polymer additive applications. Catalytic uses in cross-coupling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume